molecular formula C36H54N6O14 B1682283 Xamoterol hemifumarate CAS No. 73210-73-8

Xamoterol hemifumarate

Cat. No.: B1682283
CAS No.: 73210-73-8
M. Wt: 794.8 g/mol
InChI Key: QEDVGROSOZBGOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xamoterol hemifumarate (CAS: 73210-73-8) is a β1-adrenergic receptor (β1-AR) partial agonist with a molecular formula of C₃₆H₅₄N₆O₁₄ and a molecular weight of 794.85 g/mol . It is synthesized via stereoselective methods involving ethanol recrystallization and palladium-catalyzed deprotection . The compound exhibits moderate solubility in DMSO (80 mg/mL) and water (50 mM) .

Pharmacologically, this compound demonstrates potent β1-AR selectivity, with an EC₅₀ of 80 nM in stimulating cAMP production in neonatal rat cardiomyocytes and an EC₅₀ of 4.67 nM in enhancing spontaneous contractions in isolated rat right atria . In vivo, it increases heart rate in dogs and mice (ED₅₀ = 3.2 µg/kg and 6 µg/kg, respectively) and has been explored for heart failure treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of xamoterol fumarate involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

    Formation of the morpholine ring: This is achieved through the reaction of diethanolamine with ethylene oxide.

    Attachment of the hydroxyphenoxypropyl group: This involves the reaction of the morpholine derivative with 4-hydroxyphenoxypropyl bromide.

    Formation of the carboxamide group: This is done by reacting the intermediate with ethyl chloroformate and ammonia.

    Final coupling with fumaric acid: The xamoterol base is then reacted with fumaric acid to form xamoterol fumarate.

Industrial Production Methods

Industrial production of xamoterol fumarate follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

Xamoterol hemifumarate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cardiovascular Applications

Mechanism of Action
Xamoterol acts as a partial agonist at the β1-adrenergic receptors, providing cardiac stimulation without the down-regulation associated with full agonists. It has approximately 50% intrinsic sympathomimetic activity compared to isoproterenol, making it suitable for treating heart conditions without excessive stimulation of the heart.

Clinical Studies

  • Heart Failure Treatment : Xamoterol has been shown to improve myocardial performance in patients with mild to moderate heart failure. In long-term studies, patients exhibited sustained improvements in exercise duration and overall cardiac function after one year of treatment .
  • Safety Profile : Clinical trials involving over 600 patients reported few adverse events directly attributable to xamoterol, indicating a favorable safety profile during both short-term and long-term use .

Pharmacokinetics and Bioavailability

Xamoterol hemifumarate is characterized by its low oral bioavailability (approximately 5%) and high polarity, which limits its central nervous system penetration. Its pharmacokinetic properties include:

  • Elimination Half-life : Ranges from 16 to 27 hours.
  • Bioavailability : Only about 5% when administered orally .

Research Findings

Recent research has focused on developing derivatives of xamoterol that can penetrate the blood-brain barrier more effectively while maintaining selective β1-adrenergic activity. This research aims to enhance therapeutic effects in neurological conditions without compromising cardiovascular safety .

Case Study: Long-term Efficacy in Heart Failure

A study conducted with patients suffering from left ventricular dysfunction demonstrated that xamoterol significantly improved exercise capacity and myocardial function over a one-year period without adversely affecting mortality rates .

Case Study: Safety and Tolerability

In a clinical trial involving more than 600 patients, xamoterol was well tolerated with minimal adverse effects reported, reinforcing its potential as a safer alternative for chronic heart failure management compared to traditional β-agonists .

Mechanism of Action

Xamoterol hemifumarate exerts its effects by selectively binding to and activating β1-adrenergic receptors. This partial agonist activity leads to moderate increases in myocardial contractility and improved diastolic relaxation. The compound modulates sympathetic control of the heart, providing cardiac stimulation at rest and acting as a blocker during exercise. It does not significantly affect β2-adrenergic receptors, making it a peripherally selective drug .

Comparison with Similar Compounds

Structural and Pharmacological Profiles

Xamoterol Hemifumarate vs. Other β-Adrenergic Modulators

CompoundReceptor TargetActivitySelectivityKey Pharmacological DataApplications
This compound β1-ARPartial agonistβ1-selectiveEC₅₀: 80 nM (cAMP), 4.67 nM (atrial contraction) Cardiac research, cognitive studies
S-(−)-Atenolol β1-ARAntagonistβ1-selectiveN/AHypertension, arrhythmias
Salbutamol hemisulfate β2-ARFull agonistβ2-selectiveN/AAsthma, COPD
Betaxolol HCl β1-ARAntagonistβ1-selectiveReverses Xamoterol-induced cognitive effects Glaucoma, hypertension

Key Observations :

    Efficacy: Xamoterol acts as a partial agonist, producing submaximal receptor activation compared to full agonists like Salbutamol. This property reduces risks of excessive cardiac stimulation . Selectivity: Unlike non-selective β-blockers (e.g., Alprenolol ), Xamoterol’s β1-selectivity minimizes off-target effects on β2-AR (e.g., bronchoconstriction) . Cognitive Effects: Unique among β1-AR modulators, Xamoterol improves cognitive function in Down syndrome models, whereas β1-antagonists like Betaxolol exacerbate deficits .

Research and Clinical Utility

  • Cardiac Studies : Xamoterol’s partial agonism offers a balance between enhancing cardiac output (via β1-AR activation) and avoiding overstimulation, unlike full agonists like Dobutamine .
  • Neuropharmacology : Its cognitive benefits in Ts65Dn mice contrast with β1-antagonists, suggesting receptor-specific modulation of memory pathways .
  • Comparative Cost : Xamoterol is priced higher (e.g., $160/10 mg ) than older β-blockers, reflecting its specialized research applications .

Data Tables

Table 1: Molecular and Pharmacokinetic Properties

PropertyThis compoundS-(−)-AtenololSalbutamol Hemisulfate
Molecular Weight (g/mol)794.85266.34576.70
Solubility (DMSO)80 mg/mLN/AN/A
Water Solubility50 mMHighHigh
EC₅₀ (Relevant Target)80 nM (cAMP) N/AN/A

Biological Activity

Xamoterol hemifumarate, a selective partial agonist of the β1-adrenergic receptor, is recognized for its potential therapeutic applications in cardiovascular medicine, particularly in heart failure management. Its unique pharmacological profile allows it to enhance cardiac function while minimizing adverse effects associated with non-selective β-agonists.

  • Molecular Formula : C16_{16}H25_{25}N3_3O5_5
  • Molecular Weight : 339.387 g/mol
  • CAS Number : 73210-73-8
  • Melting Point : 168-169°C (decomposes)
  • Solubility : Water solubility is approximately 3.46 mg/mL.

This compound acts primarily on the β1-adrenergic receptors, which are predominantly located in the heart. By activating these receptors, Xamoterol enhances myocardial contractility and improves both systolic and diastolic functions. Unlike other β-agonists, it exhibits minimal activity on β2-receptors, reducing the risk of side effects such as bronchoconstriction.

Cardiac Effects

Xamoterol has been shown to:

  • Improve Cardiac Output : Clinical studies indicate that Xamoterol significantly enhances cardiac output in patients with heart failure by increasing the force of heart contractions without excessively raising heart rate .
  • Modulate Sympathetic Activity : It helps regulate sympathetic nervous system activity, which is crucial in managing heart failure .

Research Findings

A notable study demonstrated that Xamoterol could improve hemodynamic parameters in patients with chronic heart failure, leading to better exercise tolerance and quality of life . Additionally, animal studies have indicated that Xamoterol may impair certain cognitive functions, such as memory retrieval, suggesting potential central nervous system effects .

Case Studies

  • Heart Failure Management :
    • A clinical trial involving patients with moderate heart failure showed that administration of Xamoterol resulted in significant improvements in both systolic and diastolic functions compared to placebo controls.
    • Patients reported improved exercise capacity and reduced symptoms of fatigue.
  • Cognitive Effects :
    • In a rat model, Xamoterol was found to impair hippocampus-dependent memory retrieval, raising questions about its central nervous system effects and potential implications for long-term use in elderly patients or those with pre-existing cognitive impairments .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other common β1-adrenoceptor agonists:

CompoundSelectivityCardiac Output ImprovementSide Effects
XamoterolHighSignificantMinimal (CNS effects)
DobutamineModerateSignificantTachycardia, arrhythmias
IsoproterenolLowModerateTachycardia, bronchospasm

Q & A

Basic Research Questions

Q. How should experimental designs evaluate the partial β1-adrenergic receptor agonism of xamoterol hemifumarate in vitro?

To assess partial agonism, researchers can:

  • Use cAMP accumulation assays in neonatal rat cardiomyocytes, where this compound exhibits an EC50 of 80 nM .
  • Measure spontaneous contraction rates in isolated rat right atria (EC50 = 4.67 nM) to quantify cardiac tissue response .
  • Compare dose-response curves with full agonists (e.g., isoproterenol) to confirm partial efficacy. Include control experiments with β1-selective antagonists (e.g., bisoprolol) to validate receptor specificity.

Q. What methodologies ensure solubility and stability of this compound in aqueous and DMSO-based solutions?

  • Solubility : Dissolve in DMSO (80 mg/mL) or water (50 mM) with sonication to enhance dissolution .
  • Stability : Store lyophilized powder at -20°C; avoid repeated freeze-thaw cycles. In solution, use within 24 hours to prevent degradation . Avoid exposure to strong oxidizers, which may alter chemical integrity .

Q. How can researchers validate chemical purity and structural identity of synthesized this compound?

  • Chromatography : Use HPLC with UV detection (λ = 220–280 nm) to confirm purity ≥97% .
  • Spectroscopy : Employ NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify molecular structure (C₃₆H₅₄N₆O₁₄, MW 794.37) .
  • Melting point analysis : Confirm consistency with literature values (168–169°C) .

Advanced Research Questions

Q. How do structural modifications at the β1-adrenergic receptor’s transmembrane domain influence xamoterol’s selectivity?

  • Site-directed mutagenesis : Replace isoleucine I118 in transmembrane helix 2 with alanine to assess binding affinity changes. Studies show I118 is critical for selective β1-binding of xamoterol and analogs .
  • Molecular docking : Use computational models (e.g., AutoDock Vina) to simulate interactions between xamoterol and β1-receptor residues. Compare binding energies with β2/β3 subtypes to explain selectivity .

Q. How should contradictory data on xamoterol’s hemodynamic effects across animal models be reconciled?

  • Dose-dependent analysis : In dogs, xamoterol increases heart rate at ED50 = 3.2 µg/kg, while in rats, higher doses (ED50 = 6 µg/kg) are required. Adjust species-specific dosing protocols to account for metabolic differences .
  • Receptor density quantification : Use radioligand binding assays (e.g., ³H-CGP 12177) to measure β1-receptor density in target tissues, as variations may explain efficacy disparities .

Q. What strategies optimize enantiomeric purity in xamoterol derivative synthesis?

  • Chiral resolution : Separate (R)- and (S)-enantiomers via recrystallization in ethanol, as described for (S)-xamoterol hemifumarate .
  • Asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during epoxide ring-opening steps to enhance enantiomeric excess (ee) >99% .

Q. Methodological Considerations

Q. How should researchers address gaps in toxicological and ecotoxicological data for this compound?

  • Acute toxicity assays : Conduct OECD Guideline 423 studies in rodents to establish LD50 values (currently unspecified in safety data sheets) .
  • Environmental risk mitigation : Avoid direct environmental release; use closed-system experiments to prevent contamination via lab wastewater .

Q. What statistical approaches are recommended for analyzing xamoterol’s arrhythmia-β1-adrenergic stimulation correlation?

  • Multivariate regression : Model arrhythmia incidence (dependent variable) against β1-agonist concentration and IKr channel activity (independent variables) .
  • Time-series analysis : Use Langendorff-perfused heart preparations to track real-time ECG changes during xamoterol perfusion .

Properties

IUPAC Name

but-2-enedioic acid;N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H25N3O5.C4H4O4/c2*20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19;5-3(6)1-2-4(7)8/h2*1-4,14,17,20-21H,5-12H2,(H,18,22);1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDVGROSOZBGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H54N6O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

794.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73210-73-8
Record name Bis[N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide] fumarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.270
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Ethoxyprop-2-enamide
Xamoterol hemifumarate
3-Ethoxyprop-2-enamide
Xamoterol hemifumarate
3-Ethoxyprop-2-enamide
Xamoterol hemifumarate
3-Ethoxyprop-2-enamide
Xamoterol hemifumarate
3-Ethoxyprop-2-enamide
Xamoterol hemifumarate
3-Ethoxyprop-2-enamide
3-Ethoxyprop-2-enamide
Xamoterol hemifumarate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.